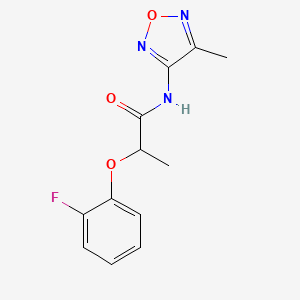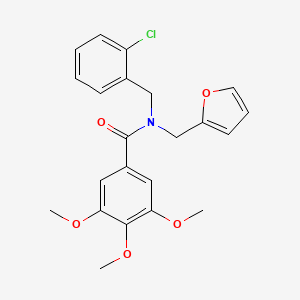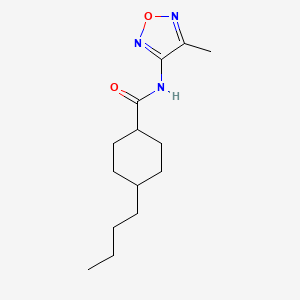![molecular formula C16H14FN3OS B11402693 2-[(4-Fluorobenzyl)sulfanyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11402693.png)
2-[(4-Fluorobenzyl)sulfanyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-4-OL is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a pyrido[2,3-d]pyrimidin-4-ol core
Preparation Methods
The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-4-OL typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and the introduction of the fluorophenyl and methylsulfanyl groups. The synthetic routes often involve the use of reagents such as fluorobenzene derivatives, sulfur-containing compounds, and various catalysts to facilitate the reactions. Industrial production methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-4-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-4-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-4-OL can be compared with other similar compounds, such as:
- 2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE : This compound has a similar core structure but differs in the substituents attached to the pyrimidine ring .
- 4-Fluorophenyl methyl sulfone : This compound shares the fluorophenyl group but lacks the pyrido[2,3-d]pyrimidine core .
The uniqueness of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-4-OL lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C16H14FN3OS |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H14FN3OS/c1-9-7-10(2)18-14-13(9)15(21)20-16(19-14)22-8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,18,19,20,21) |
InChI Key |
BLBFWOBOCPTAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11402611.png)

![2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11402625.png)
![3-(4-chlorophenyl)-5-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11402633.png)
![N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11402636.png)


![7-(3-acetylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11402652.png)
![5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11402658.png)
![N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11402660.png)
![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide](/img/structure/B11402665.png)

![2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11402680.png)
![6-chloro-9-(2-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11402695.png)
